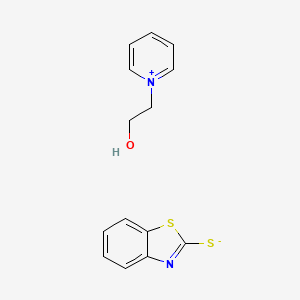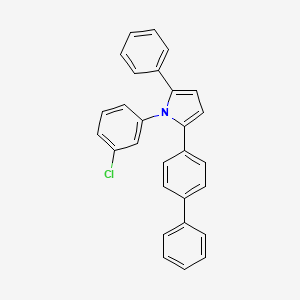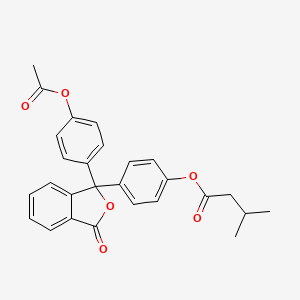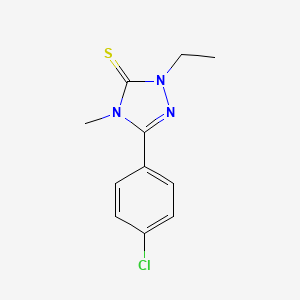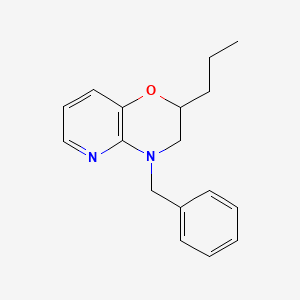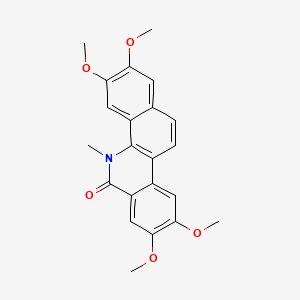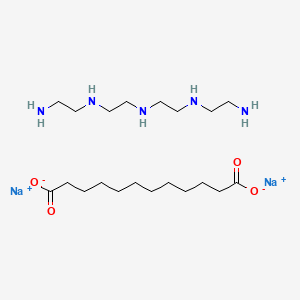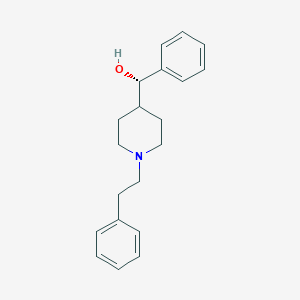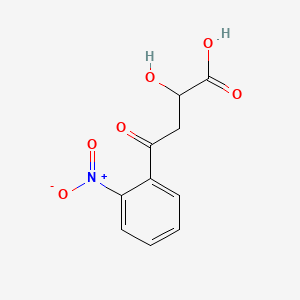
4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ニトロフェニル)-4-オキソ-2-ヒドロキシブタン酸は、ニトロフェニル基、ケト基、ヒドロキシブタン酸部分を特徴とする有機化合物です。
準備方法
合成経路および反応条件
4-(2-ニトロフェニル)-4-オキソ-2-ヒドロキシブタン酸の合成は、通常、フェニル酢酸誘導体のニトロ化に続き、酸化および加水分解の工程が続きます。反応条件は、多くの場合、目的の生成物を高い収率と純度で得るために、制御された温度と特定の触媒の使用を必要とします。
工業生産方法
工業的な設定では、4-(2-ニトロフェニル)-4-オキソ-2-ヒドロキシブタン酸の生産には、硝酸と硫酸をニトロ化剤として使用した大規模なニトロ化プロセスが含まれる場合があります。酸化と加水分解の後の工程は、これらの反応の発熱性に対処するように設計された反応器で行われ、安全と効率が確保されます。
化学反応の分析
反応の種類
4-(2-ニトロフェニル)-4-オキソ-2-ヒドロキシブタン酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物はさらに酸化されて、より複雑な誘導体になる可能性があります。
還元: 還元反応は、ニトロ基をアミノ基に変換し、化合物の性質を変更できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素ガスとパラジウム触媒または水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲンやスルホン酸などの試薬は、酸性または塩基性条件下で使用して、置換反応を促進できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ニトロ基の還元により、4-(2-アミノフェニル)-4-オキソ-2-ヒドロキシブタン酸が生成されますが、酸化により、カルボン酸誘導体の生成につながる可能性があります。
科学研究の応用
4-(2-ニトロフェニル)-4-オキソ-2-ヒドロキシブタン酸は、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成の中間体として使用されます。
生物学: この化合物の誘導体は、抗菌作用や抗がん作用などの潜在的な生物活性を研究されています。
医学: 医薬品としての潜在能力を調べるための研究が進行中です。
工業: 染料、顔料、その他の工業用化学品の開発に使用されています。
科学的研究の応用
4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
4-(2-ニトロフェニル)-4-オキソ-2-ヒドロキシブタン酸がその効果を発揮する仕組みには、さまざまな分子標的との相互作用が含まれます。ニトロ基は還元されて、細胞成分と相互作用する反応性の中間体を生成し、生物学的効果をもたらします。ケト基とヒドロキシ基も、化合物の反応性と酵素やその他のタンパク質との相互作用に役割を果たします。
類似化合物の比較
類似化合物
2-ニトロフェニル酢酸: 構造は似ていますが、ケト基とヒドロキシ基がありません。
4-ニトロフェニル酢酸: 芳香環に異なる置換パターンを持つ、別の関連化合物。
独自性
4-(2-ニトロフェニル)-4-オキソ-2-ヒドロキシブタン酸は、ニトロ基とケト-ヒドロキシブタン酸部分の両方があるため、独特です。これは、明確な化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
2-Nitrophenylacetic acid: Similar in structure but lacks the keto and hydroxy groups.
4-Nitrophenylacetic acid: Another related compound with different substitution patterns on the aromatic ring.
Uniqueness
4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid is unique due to the presence of both a nitro group and a keto-hydroxybutanoic acid moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
81008-16-4 |
|---|---|
分子式 |
C10H9NO6 |
分子量 |
239.18 g/mol |
IUPAC名 |
2-hydroxy-4-(2-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H9NO6/c12-8(5-9(13)10(14)15)6-3-1-2-4-7(6)11(16)17/h1-4,9,13H,5H2,(H,14,15) |
InChIキー |
KGVHLWMEJRHDFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate](/img/structure/B12727738.png)
